GML-3 is a potential pharmaceutical compound currently being investigated for its anxiolytic and antidepressant properties. [] It functions as a ligand for the 18 kDa mitochondrial translocator protein (TSPO). [] Preclinical studies have shown that GML-3 exhibits anxiolytic effects comparable to diazepam and antidepressant effects comparable to amitriptyline. [] Importantly, research suggests that GML-3 may lack many of the adverse side effects associated with traditional anxiolytic and antidepressant medications like diazepam. []
While the precise mechanism of action of GML-3 remains to be fully elucidated, its interaction with TSPO is considered central to its pharmacological activity. [] TSPO is a mitochondrial protein implicated in various cellular processes, including cholesterol transport, steroid hormone synthesis, and apoptosis. [] Modulating TSPO function through ligands like GML-3 may influence these processes and contribute to the compound's observed anxiolytic and antidepressant effects.
The primary application of GML-3 in scientific research is the exploration of its potential as a novel anxiolytic and antidepressant drug. [] Studies have investigated various techniques to enhance its solubility and bioavailability, including:
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8